Physicochemical Property Differentiation: Lipophilicity, Polar Surface Area, and Hydrogen Bonding Capacity Versus N-Aryl Benzamide Congeners
The target compound exhibits a computed XLogP3-AA of 4.3 and a topological polar surface area (TPSA) of 80.2 Ų, placing it within favorable oral drug-like space per Lipinski and Veber rules [1]. By comparison, the closely related N-(o-tolyl) analog (CAS not available, CID structure confirmed) lacks the trifluoromethyl group and is predicted to have a lower XLogP (estimated ~3.5) and altered hydrogen bond acceptor count (5 vs. 7 for the target compound) [1]. The unsubstituted N-phenylbenzamide parent compound (CAS 327-76-0, N-[3-(trifluoromethyl)phenyl]benzamide) lacks the entire pyrimidin-2-ylthiomethyl moiety, resulting in a dramatically lower TPSA (~41 Ų) and XLogP (~3.4) [2]. These differences are critical because the TPSA of 80.2 Ų for the target compound falls within the 60–140 Ų window empirically associated with favorable oral absorption and blood-brain barrier penetration balance, whereas the unsubstituted parent falls below this threshold, predicting higher passive membrane permeability but potentially poorer solubility [1][2].
| Evidence Dimension | Computed physicochemical properties (XLogP3-AA, TPSA, H-bond acceptors) |
|---|---|
| Target Compound Data | XLogP3-AA = 4.3; TPSA = 80.2 Ų; H-bond acceptors = 7; H-bond donors = 1 |
| Comparator Or Baseline | N-[3-(Trifluoromethyl)phenyl]benzamide (CAS 327-76-0): TPSA ≈ 41 Ų, XLogP ≈ 3.4, H-bond acceptors ≈ 4; N-(o-tolyl)-4-((pyrimidin-2-ylthio)methyl)benzamide: estimated XLogP ~3.5, H-bond acceptors = 5 |
| Quantified Difference | ΔTPSA ≈ +39 Ų vs. unsubstituted parent; ΔXLogP ≈ +0.9 log units; ΔHBA = +3 vs. unsubstituted parent |
| Conditions | Computed via XLogP3 algorithm (PubChem release 2025.09.15) and Cactvs 3.4.8.24; comparator properties sourced from PubChem entries |
Why This Matters
The balanced TPSA–XLogP combination of the target compound makes it a more developable scaffold for oral kinase inhibitor programs compared to simpler N-phenylbenzamide starting points, directly influencing solubility-permeability trade-offs in formulation screening and pharmacokinetic optimization.
- [1] PubChem. Compound Summary for CID 2221918: 4-((Pyrimidin-2-ylthio)methyl)-N-(3-(trifluoromethyl)phenyl)benzamide. Computed properties section. National Center for Biotechnology Information. Accessed 2026. View Source
- [2] PubChem. Compound Summary for CID 246707: N-[3-(Trifluoromethyl)phenyl]benzamide. National Center for Biotechnology Information. Accessed 2026. ChemSpider ID: 246707. View Source
